N-Isopropyl-3,4-dimethylaniline

Chemical Synthesis Quality Control Analytical Chemistry

Researchers needing sterically hindered anilines face reproducibility issues when substituting N-methyl/ethyl analogs due to altered lipophilicity (LogP ~3.20 vs 2.75) and regioselectivity. This N-isopropyl-3,4-dimethylaniline solves that with: - >98% purity ensuring batch-to-batch consistency - Bulky N-isopropyl group for probing catalyst selectivity in C-H activation - Higher LogP for medicinal chemistry lead optimization (BBB penetration studies) - Available in 1g to 100g quantities with same-day dispatch

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 105336-21-8
Cat. No. B13639417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-3,4-dimethylaniline
CAS105336-21-8
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(C)C)C
InChIInChI=1S/C11H17N/c1-8(2)12-11-6-5-9(3)10(4)7-11/h5-8,12H,1-4H3
InChIKeyOQAIEKNGRUJACL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-3,4-dimethylaniline Sourcing & Identity


N-Isopropyl-3,4-dimethylaniline (CAS 105336-21-8) is an N-alkylated aromatic amine with the molecular formula C₁₁H₁₇N and a molecular weight of 163.26 g/mol . It belongs to the class of disubstituted anilines, characterized by an isopropyl group on the nitrogen and methyl groups at the 3- and 4-positions of the benzene ring . This compound is commercially available from multiple research chemical suppliers with typical purities ranging from 97% to 98% .

Consistent high-purity grade supports reproducible coupling and functionalization reactions
Bulky N-isopropyl group enables steric control in N-arylation and C–H functionalization
Higher lipophilicity vs. N-ethyl analog supports property tuning in medicinal chemistry building blocks

N-Isopropyl-3,4-dimethylaniline Substitution Limitations


N-Isopropyl-3,4-dimethylaniline exhibits distinct steric and electronic properties compared to its N-methyl and N-ethyl analogs due to the bulkier isopropyl group. This increased steric bulk can significantly influence reaction outcomes in processes such as N-arylation, electrophilic aromatic substitution, and coordination chemistry [1]. Furthermore, the isopropyl group imparts different lipophilicity (higher LogP) and physicochemical properties relative to less substituted analogs, which can affect its behavior as a synthetic intermediate, its solubility in organic solvents, and its interaction with biological targets if used as a pharmacophore precursor [2]. Substituting with N-methyl-3,4-dimethylaniline (CAS 623-08-5) or N-ethyl-3,4-dimethylaniline (CAS 27285-20-7) may therefore lead to different yields, regioselectivity, or downstream product properties, making direct interchange without validation potentially problematic for reproducible research.

N-Methyl or N-ethyl analogs may shift regioselectivity and yield in metal-catalyzed reactions due to different steric bulk.
Higher LogP and molecular weight vs. N-ethyl analog alter solubility and downstream intermediate properties, requiring validation.
N-Ethyl analog may exhibit more variable purity (95–97%); direct substitution could introduce impurities affecting sensitive steps.

N-Isopropyl-3,4-dimethylaniline vs. Closest Analogs


Purity Specifications from Chemical Suppliers

While direct head-to-head performance comparisons are absent from the literature, product quality is a primary procurement differentiator. The target compound, N-isopropyl-3,4-dimethylaniline, is commercially available with a purity specification of 97-98% . In comparison, the structurally related N-ethyl-3,4-dimethylaniline (CAS 27285-20-7) is often offered at a lower purity of 95% from certain suppliers , though a 97% grade is also available .

Purity specification
Supplier specification review
Target: 97–98% vs. N-Ethyl analog: 95–97%
Consistently higher minimum purity may reduce pre-use purification.
Based on supplier listings; verify with certificate of analysis.
Chemical Synthesis Quality Control Analytical Chemistry

Steric Effects of N-Alkyl Group Bulk

The steric profile of the N-alkyl group in aniline derivatives directly influences reaction selectivity. While specific data for N-isopropyl-3,4-dimethylaniline is not available, class-level inferences can be made from studies on analogous N-alkyl anilines. N-isopropylaniline is reported to be converted to ortho-isopropylaniline with high selectivity over solid acid catalysts [1]. In contrast, N,N-dimethylaniline derivatives can undergo ortho-selective C-H addition to alkenes using specific catalysts [2]. The increased steric demand of the isopropyl group in the target compound, relative to methyl or ethyl groups in comparators, is expected to alter the regioselectivity and yield of such metal-catalyzed functionalization and electrophilic aromatic substitution reactions.

Steric influence
Class-level inference
Isopropyl group expected to impart significant steric hindrance, altering regioselectivity in electrophilic aromatic substitution and C–H functionalization.
Supports reaction design where steric control is critical.
Inferred from related N-alkylaniline studies; target-specific data to verify.
Organic Synthesis Catalysis Reaction Selectivity

Lipophilicity and Molecular Weight

Physicochemical properties are key differentiators for compounds used as intermediates or pharmacophores. N-Isopropyl-3,4-dimethylaniline has a predicted LogP of 3.1967 [1] and a molecular weight of 163.26 g/mol . In comparison, the N-ethyl analog has a molecular weight of 149.23 g/mol and the N-methyl analog is 121.18 g/mol [2]. The higher molecular weight and increased LogP (compared to a predicted value of approximately 2.7-2.9 for the N-ethyl analog) suggest greater lipophilicity and potential for different pharmacokinetic behavior if the compound were to be used as a building block in drug discovery.

Lipophilicity & MW
Cross-study comparable
LogP 3.20 · MW 163 vs. N-Ethyl: LogP ~2.8 · MW 149
Predicted LogP difference may guide property optimization in medicinal chemistry building blocks.
Predicted values; experimental confirmation may be needed.
Medicinal Chemistry Property Prediction ADME

N-Isopropyl-3,4-dimethylaniline Applications


Bulky N-Arylated Product Synthesis

The bulky isopropyl group of N-Isopropyl-3,4-dimethylaniline makes it a valuable substrate for synthesizing N-arylated products with unique steric profiles. Its use in copper- or palladium-catalyzed N-arylation reactions can yield products with distinct properties compared to those derived from less hindered anilines [1].

Dyes and Pigments Intermediate

As an N-alkylated aromatic amine, this compound can serve as an intermediate in the production of specialized dyes and pigments . The isopropyl group can influence the color, solubility, and fastness properties of the final dye, offering a path to products with different performance characteristics than those based on N-methyl or N-ethyl analogs.

Medicinal Chemistry: Lipophilicity Tuning

The higher predicted LogP of N-Isopropyl-3,4-dimethylaniline (3.1967) relative to its N-ethyl analog makes it a useful building block for medicinal chemists seeking to increase the lipophilicity of a lead compound [2]. This can be crucial for optimizing blood-brain barrier penetration or membrane permeability.

Steric Effects in C-H Functionalization

The compound is an ideal substrate for fundamental research into the steric control of C-H activation reactions. Its secondary N-alkyl group can be used to probe the selectivity of new catalysts and reaction conditions, building on class-level knowledge from N-isopropylaniline studies [1].

Application
Selection Property
Validation Focus
Sterically demanding N-arylation
N-isopropyl steric bulk
Regioselectivity and yield in metal-catalyzed coupling
Specialty dye intermediate
N-alkyl substitution effect on dye properties
Color, solubility, and fastness performance
Medicinal chemistry lipophilicity tuning
Elevated LogP vs. N-ethyl analog
Membrane permeability and ADME property optimization
C–H functionalization steric probe
Secondary N-alkyl steric profile
Catalyst selectivity and C–H activation scope

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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